molecular formula C6H14N2O2 B125352 1-Boc-1-methylhydrazine CAS No. 21075-83-2

1-Boc-1-methylhydrazine

Cat. No.: B125352
CAS No.: 21075-83-2
M. Wt: 146.19 g/mol
InChI Key: IHMQNZFRFVYNDS-UHFFFAOYSA-N
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Description

Deprodone, also known as desolone, is a synthetic glucocorticoid corticosteroid. It is primarily used for its anti-inflammatory and immunosuppressive properties. The chemical formula for deprodone is C21H28O4, and it has a molar mass of 344.451 g/mol .

Scientific Research Applications

Deprodone has a wide range of applications in scientific research, including:

Safety and Hazards

1-Boc-1-methylhydrazine is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthesis of hydrazides. Hydrazides are known to interact with various enzymes and proteins, but specific interactions of 1-Boc-1-methylhydrazine have not been reported.

Molecular Mechanism

It is known to be involved in the synthesis of hydrazides, which can interact with biomolecules and potentially influence gene expression. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been reported for this compound.

Metabolic Pathways

It is known to be involved in the synthesis of hydrazides, but specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, have not been reported.

Preparation Methods

Synthetic Routes and Reaction Conditions

Deprodone is synthesized through a series of chemical reactions involving steroid precursors. The synthesis typically starts with the modification of a pregnane derivative. Key steps include hydroxylation and acetylation reactions to introduce the necessary functional groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of deprodone involves large-scale chemical reactors where the reactions are carefully controlled to maximize yield and purity. The process includes purification steps such as crystallization and chromatography to isolate deprodone from other by-products .

Chemical Reactions Analysis

Types of Reactions

Deprodone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds. Substitution reactions can result in a wide range of new steroidal compounds with different functional groups .

Mechanism of Action

Deprodone exerts its effects by binding to glucocorticoid receptors in the body. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The molecular targets include various cytokines and enzymes that play a role in inflammation and immune regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Deprodone

Deprodone is unique due to its specific chemical structure, which provides a balance between potency and side effects. It is often preferred in certain clinical settings where a moderate glucocorticoid effect is desired without the intense side effects associated with more potent steroids .

Properties

IUPAC Name

tert-butyl N-amino-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMQNZFRFVYNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395881
Record name 1-Boc-1-methylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21075-83-2
Record name 1-Boc-1-methylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-1-methylhydrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

10 mL of methyl hydrazine was dissolved in 90 mL of ethanol, and under stirring at ice-cooling, a solution of 41 g of di-tert-butyldicarbonate in 90 mL of ethanol was added dropwise over 45 minutes. After stirring at room temperature for 7 hours, the solvent was evaporated, to afford 24.7 g of the title compound as a colorless oil.
Name
methyl hydrazine
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methylhydrazine (2.3 g, 50 mmole) in 100 ml of tetrahydrofuran and 100 ml of water was treated with BOC anhydride (10.91 g, 50 mmole) at 20° C. and the pH was maintained at 8-9 with the dropwise addition of 2N sodium hydroxide. After the pH stabilized, the solution was stirred overnight at 20° C. and pH 8-9. The organic solvent was evaporated in vacuo and the residue was extracted with ethyl acetate. The organic solution was washed with water, dried over sodium sulfate and evaporated. The residual oil was flash-distilled in vacuo to give 3.68 g of the title compound as a colorless oil.
Name
methylhydrazine
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
10.91 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Di-t-butyl-dicarbonate (10.91 g, 50 mmole) was added to a solution of methyl hydrazine (2.3 g, 50 mmole) in 100 ml of tetrahydrofuran and 100 ml of water. The pH of the mixture was maintained at 8-9 with 2N sodium hydroxide, and the solution stirred overnight at this pH. The organic solvent was removed in vacuo and the aqueous residue was extracted with ethyl acetate. The organic layer was dried over sodium sulfate, concentrated and distilled in vacuo to give the title compound as an oil, 3.68 g.
Quantity
10.91 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Di-tert-butyl-dicarbonate (0.23.69 g, 108.5 mmol) in methanol (40 mL) was added dropwise over a period of 1.5 h to a solution of methylhydrazine (5.00 g, 106.4 mmol) in methanol (20 mL) cooled to ˜5° C. When the addition was complete, tlc (10% methanol/dichloromethane) indicated that the reaction was complete. The reaction mixture was stored at −20° C. overnight, and then the solvent was evaporated to give N-methyl-hydrazinecarboxylic acid tert-butyl ester (14.34 g, 92%) as a colorless oil which was used directly in the subsequent step without further purification.
Quantity
108.5 mmol
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 1-Boc-1-methylhydrazine in organic synthesis?

A: this compound serves as a valuable starting material for synthesizing various molecules. Its primary use is in preparing substituted hydrazines [], which are important building blocks for numerous pharmaceuticals, agrochemicals, and other biologically active compounds. Additionally, it acts as a precursor in the synthesis of heterocyclic compounds [], expanding its utility in creating diverse chemical structures.

Q2: What are the advantages of using this compound in synthesis compared to other similar reagents?

A: this compound offers several advantages, including its regioselectivity in forming substituted hydrazines []. This selectivity simplifies synthesis and reduces the formation of unwanted byproducts. Furthermore, its availability as a liquid and solubility in common organic solvents [] make it easy to handle and incorporate into various reaction conditions.

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